5-[(Phenylcarbamoyl)amino]-1,3,4-thiadiazole-2-sulfonamide
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Overview
Description
5-[(Phenylcarbamoyl)amino]-1,3,4-thiadiazole-2-sulfonamide is an organic compound with the molecular formula C19H17N3O3S. It belongs to the class of benzenesulfonamides, which are known for their diverse applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Phenylcarbamoyl)amino]-1,3,4-thiadiazole-2-sulfonamide typically involves the reaction of phenyl isothiocyanate with hydrazine derivatives, followed by cyclization and sulfonation steps. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
5-[(Phenylcarbamoyl)amino]-1,3,4-thiadiazole-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or thiols.
Substitution: Formation of substituted thiadiazoles.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and coatings
Mechanism of Action
The mechanism of action of 5-[(Phenylcarbamoyl)amino]-1,3,4-thiadiazole-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- **N-(2,3-Dimethylphenyl)-2-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide
- **3-Carbamoyl-6-methyl-5-phenylcarbamoyl-2-thioxo-1,2,3,4-tetrahydropyridine-4-spirocyclohexane
Uniqueness
5-[(Phenylcarbamoyl)amino]-1,3,4-thiadiazole-2-sulfonamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its sulfonamide group and thiadiazole ring system contribute to its versatility in various applications, distinguishing it from other similar compounds .
Properties
CAS No. |
109907-75-7 |
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Molecular Formula |
C9H9N5O3S2 |
Molecular Weight |
299.3 g/mol |
IUPAC Name |
1-phenyl-3-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)urea |
InChI |
InChI=1S/C9H9N5O3S2/c10-19(16,17)9-14-13-8(18-9)12-7(15)11-6-4-2-1-3-5-6/h1-5H,(H2,10,16,17)(H2,11,12,13,15) |
InChI Key |
COYZZKSHFUXWMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)S(=O)(=O)N |
Origin of Product |
United States |
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